2-Hydroxy-N-methyl-5-(methylthio)benzamide
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Overview
Description
2-Hydroxy-N-methyl-5-(methylthio)benzamide is an organic compound with a complex structure that includes a hydroxyl group, a methyl group, and a methylthio group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-methyl-5-(methylthio)benzamide can be achieved through several methods. One common approach involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides, promoted by the base lithium diisopropylamide (LDA)
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar alkylation techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-methyl-5-(methylthio)benzamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the benzamide core.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehydroxylated benzamide derivatives.
Substitution: Various substituted benzamide compounds.
Scientific Research Applications
2-Hydroxy-N-methyl-5-(methylthio)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-methyl-5-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methylthio groups play crucial roles in its activity, allowing it to bind to target proteins or enzymes and modulate their functions. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
N-Hydroxy-4-(Methyl{[5-(2-Pyridinyl)-2-Thienyl]Sulfonyl}Amino)Benzamide: Studied for its pharmacological properties.
Uniqueness
2-Hydroxy-N-methyl-5-(methylthio)benzamide is unique due to the presence of both hydroxyl and methylthio groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H11NO2S |
---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
2-hydroxy-N-methyl-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C9H11NO2S/c1-10-9(12)7-5-6(13-2)3-4-8(7)11/h3-5,11H,1-2H3,(H,10,12) |
InChI Key |
UBBNGKKFJLNCFK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)SC)O |
Origin of Product |
United States |
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